molecular formula C24H23NO2 B4557753 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol

Cat. No.: B4557753
M. Wt: 357.4 g/mol
InChI Key: OVZBPVWYMUZMFO-UHFFFAOYSA-N
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Description

3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol is a useful research compound. Its molecular formula is C24H23NO2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.172878976 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Production and Fermentation

  • Biotechnological Production : Research by Yang et al., 2018 highlights the biosynthesis of 1,3-propanediol, a closely related compound, through microbial fermentation using genetically engineered microorganisms. This process offers an economically viable and environmentally friendly alternative to chemical synthesis.

  • Microbial Fermentation : Biebl et al., 1999 discuss microbial production of 1,3-propanediol by fermentation of glycerol, emphasizing the potential of genetically engineered microorganisms to produce this compound from renewable resources like glucose.

  • Production by Engineered Strains : The study by Nakamura and Whited, 2003 describes the metabolic engineering of a strain for the production of 1,3-propanediol from D-glucose, demonstrating the possibilities of using alternative substrates for efficient production.

Chemical Synthesis and Catalysis

  • Catalytic Processes : A study by Huiqin et al., 2015 examines the alkoxylation of camphene with 2-methyl-1,3-propanediol, indicating the role of catalysts in optimizing chemical reactions involving similar diol compounds.

  • Synthesis of Derivatives : The work of Tanaka et al., 1989 on the synthesis of a tryptophan precursor from 2-(2-nitrophenyl)-1,3-propanediol demonstrates the applicability of such compounds in creating valuable chemical derivatives.

Industrial Applications and Sustainability

  • Sustainable Industrial Production : Kaur et al., 2012 discuss the significance of 1,3-propanediol in the production of biodegradable plastics, films, and solvents, highlighting the compound's role in reducing dependence on fossil fuels.

  • Polymer Production : The study by Hong et al., 2011 on the production of 1,3-propanediol by engineered yeast strains for polymer production underscores the compound's relevance in the polymer industry.

Properties

IUPAC Name

3-(5-methyl-2,3-diphenylindol-1-yl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-17-12-13-22-21(14-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)25(22)15-20(27)16-26/h2-14,20,26-27H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZBPVWYMUZMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol
Reactant of Route 2
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol
Reactant of Route 3
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol
Reactant of Route 4
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol
Reactant of Route 5
Reactant of Route 5
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol
Reactant of Route 6
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-1,2-propanediol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.